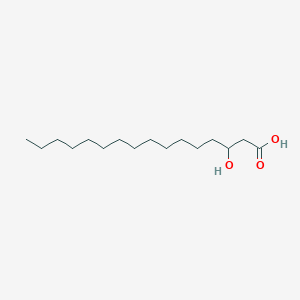

3-Hydroxyhexadecanoic acid

Übersicht

Beschreibung

2-Hydroxypalmitic acid: (chemical formula: C₁₆H₃₂O₃) is an intermediate in phytosphingosine metabolism It is a white to off-white solid compound with a molecular weight of 27242 g/mol

Name: 2-Hydroxypalmitic acid

CAS Number: 764-67-0

Melting Point: 86°C

Boiling Point: 405.5°C at 760 mmHg

Density: 0.955 g/cm³

Initial Source: Microorganism

Vorbereitungsmethoden

Synthesewege:: Die Synthese von 2-Hydroxypalmitinsäure umfasst mehrere Schritte, darunter Oxidation und funktionelle Gruppenumwandlungen. Während die spezifischen Synthesewege variieren können, ist hier eine allgemeine Übersicht:

-

Oxidation von Palmitinsäure: : Palmitinsäure (Hexadecansäure) wird oxidiert, um 2-Hydroxypalmitinsäure zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄).

-

Hydroxylierungsreaktion: : Das Oxidationsprodukt wird dann einer Hydroxylierung unterzogen, wodurch die Hydroxylgruppe an der gewünschten Position eingeführt wird.

Industrielle Produktion:: Industrielle Produktionsmethoden für 2-Hydroxypalmitinsäure sind nicht allgemein dokumentiert. Forschungslabore synthetisieren sie oft für wissenschaftliche Untersuchungen.

Analyse Chemischer Reaktionen

Oxidation Reactions

The β-hydroxyl group undergoes controlled oxidation to form 3-oxohexadecanoic acid. Key methodologies include:

Chromium-based oxidation :

-

Reagent : Pyridinium chlorochromate (PCC) in anhydrous dichloromethane

-

Conditions : Room temperature, 12-hour reaction under nitrogen atmosphere

Enzymatic oxidation :

-

Catalyst : Recombinant alcohol dehydrogenase (ADH-A from Rhodococcus ruber)

-

Cofactor : NAD (1.2 eq) in phosphate buffer (pH 7.4)

Reduction Pathways

The hydroxyl group can be selectively reduced while preserving the carboxyl functionality:

Borohydride reduction :

-

System : Sodium borohydride (2 eq) in THF/MeOH (4:1 v/v) at 0°C

-

Result : Full reduction to hexadecanoic acid within 30 minutes

Catalytic hydrogenation :

-

Conditions : 10% Pd/C (5 mol%), H (50 psi), ethyl acetate solvent

-

Outcome : Complete saturation of any unsaturated byproducts

-

Side reaction control : <2% over-reduction products detected

Esterification Dynamics

The carboxylic acid group shows distinct reactivity patterns:

Methyl ester formation :

| Parameter | Value | Source |

|---|---|---|

| Reagent | SOCl/MeOH | |

| Temperature | Reflux (65°C) | |

| Conversion | 98% in 2 hours | |

| Purification | Silica chromatography (6:1 hexanes/EtOAc) |

Tert-butyl ester protection :

-

Activation : DCC/DMAP-mediated coupling with tert-butanol

-

Yield : 82% isolated product

Substitution Reactions

The hydroxyl group undergoes nucleophilic displacement:

Tosylate formation :

-

Reagents : Tosyl chloride (1.5 eq), pyridine (2 eq) in DCM

-

Kinetics : Complete conversion in 3 hours at 0°C

Halogenation :

| Halide Source | Product | Yield |

|---|---|---|

| PBr | 3-bromohexadecanoic acid | 67% |

| SOCl | 3-chloro analog | 71% |

| N-Iodosuccinimide | 3-iodo derivative | 58% |

Wissenschaftliche Forschungsanwendungen

Biochemical and Medical Research

Role in Metabolic Disorders

3-Hydroxyhexadecanoic acid has been implicated in various metabolic disorders, particularly those involving fatty acid oxidation deficiencies. It serves as a biomarker for conditions such as long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHAD) and medium/short-chain hydroxyacyl-CoA dehydrogenase deficiency (M/SCHAD). The accumulation of this compound in body fluids can provide diagnostic insights into these genetic disorders, which often present with severe clinical phenotypes .

Diagnostic Applications

Recent studies have developed assays for measuring 3-hydroxy fatty acids in plasma and cultured cells. These assays utilize gas chromatography-mass spectrometry techniques to identify and quantify levels of this compound, aiding in the diagnosis of metabolic diseases. Elevated levels have been observed in individuals with type 2 diabetes and certain neurological disorders, suggesting its potential as a biomarker for these conditions .

Industrial Applications

Bioplastics and Biofuels

The unique properties of this compound make it suitable for use in the production of biodegradable plastics and biofuels. Its long-chain structure contributes to the physical properties required for these applications, providing a sustainable alternative to petroleum-based products.

Antifungal Properties

Research has demonstrated that racemic mixtures of 3-hydroxy fatty acids, including this compound, exhibit antifungal activity against various molds and yeasts. This property makes it a candidate for use in agricultural applications to protect crops from fungal infections .

Chemical Research

Lipid Metabolism Studies

In biochemical research, this compound serves as an intermediate in fatty acid biosynthesis. Its role in lipid metabolism is crucial for understanding the pathways involved in the synthesis of complex lipids, particularly those related to bacterial virulence .

Enzymatic Activity Research

Studies have explored the enzymatic activity associated with the metabolism of this compound, particularly its interaction with acyl carrier proteins. This research is essential for elucidating the mechanisms through which fatty acids are synthesized and metabolized within cells .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Biochemical Research | Biomarker for LCHAD and M/SCHAD deficiencies; diagnostic assays developed for metabolic disorders. |

| Industrial Use | Production of biodegradable plastics; biofuels; antifungal agents in agriculture. |

| Chemical Research | Intermediate in fatty acid biosynthesis; studies on lipid metabolism; enzymatic activity analysis. |

Case Studies

-

Diagnostic Utility in Metabolic Disorders

A study highlighted the importance of measuring 3-hydroxy fatty acids to diagnose LCHAD deficiency accurately. Patients exhibited unique plasma profiles that correlated with disease severity, demonstrating how this compound aids clinical diagnostics . -

Antifungal Activity Exploration

Research conducted on Lactobacillus plantarum revealed that extracts containing 3-hydroxy fatty acids showed significant antifungal properties against common pathogens, suggesting potential applications in food preservation and agriculture .

Wirkmechanismus

The exact mechanism by which 2-Hydroxypalmitic acid exerts its effects remains an active area of research. It likely involves interactions with cellular membranes, signaling pathways, and lipid-related processes.

Vergleich Mit ähnlichen Verbindungen

Obwohl 2-Hydroxypalmitinsäure in ihrer Struktur einzigartig ist, weist sie Ähnlichkeiten mit anderen Fettsäuren und Sphingolipiden auf. Weitere Studien können ihre besonderen Eigenschaften im Vergleich zu verwandten Verbindungen aufklären.

Biologische Aktivität

3-Hydroxyhexadecanoic acid, also known as (R)-3-hydroxyhexadecanoic acid or β-hydroxypalmitic acid, is a saturated fatty acid that plays a significant role in various biological processes. This article explores its biological activity, including its metabolic pathways, antifungal properties, and implications in metabolic disorders.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the third carbon of the hexadecanoic acid chain. Its chemical formula is , and it is classified as a medium-chain fatty acid. This compound is synthesized in the body through specific enzymatic pathways, primarily during fatty acid biosynthesis.

Metabolic Pathways

In humans, this compound is an intermediate in the synthesis of fatty acids. It is formed from 3-oxo-tetradecanoic acid via the action of fatty-acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase . The presence of this compound in tissues can indicate metabolic states or disorders, particularly those related to mitochondrial fatty acid oxidation.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity. A study demonstrated that racemic mixtures of saturated 3-hydroxy fatty acids, including this compound, showed minimum inhibitory concentrations (MICs) against various molds and yeasts ranging from 10 to 100 μg/ml . This property suggests potential applications in food preservation and therapeutic formulations.

Implications in Metabolic Disorders

Accumulation of long-chain 3-hydroxy fatty acids, including this compound, has been associated with specific metabolic disorders such as long-chain hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In patients with this condition, elevated levels of 3-hydroxy fatty acids are observed in cultured fibroblasts, indicating disrupted fatty acid metabolism . The measurement of these compounds can serve as biomarkers for diagnosing such metabolic diseases.

Case Studies

-

LCHAD Deficiency :

- Study Findings : Fibroblast studies revealed that patients with LCHAD deficiency exhibit significant accumulation of long-chain 3-hydroxy fatty acids. The study utilized stable isotope dilution gas chromatography-mass spectrometry to analyze body fluids and cultured tissues .

- Clinical Relevance : Understanding the accumulation patterns aids in diagnosing metabolic disorders and developing targeted therapies.

-

Antifungal Activity :

- Experimental Evidence : In vitro assays demonstrated the antifungal efficacy of this compound against various fungal strains, supporting its potential use as a natural preservative .

- Potential Applications : This activity opens avenues for its incorporation into food products or as a therapeutic agent against fungal infections.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSBPIZNUXPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-67-0, 2398-34-7 | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxypalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.